Kibdelin D

Description

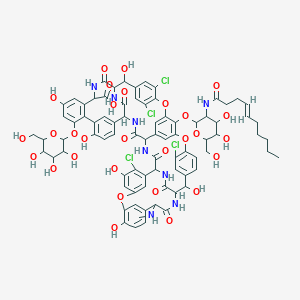

from Kibdelosporangium aridum; structure given in second source

Properties

CAS No. |

105997-86-2 |

|---|---|

Molecular Formula |

C81H82Cl4N8O29 |

Molecular Weight |

1773.4 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C81H82Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-63-68(105)66(103)51(28-94)120-80(63)122-72-49-22-33-23-50(72)118-71-41(83)19-34(20-42(71)84)65(102)62-78(113)91-60(79(114)115)38-24-35(96)25-48(119-81-70(107)69(106)67(104)52(29-95)121-81)54(38)37-17-30(11-14-43(37)97)57(74(109)93-62)88-75(110)58(33)89-76(111)59-39-26-36(27-45(99)55(39)85)116-47-21-31(12-15-44(47)98)56(86-2)73(108)92-61(77(112)90-59)64(101)32-13-16-46(117-49)40(82)18-32/h7-8,11-27,51-52,56-70,80-81,86,94-99,101-107H,3-6,9-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)/b8-7+ |

InChI Key |

FZLZXWVVGYPKAS-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Canonical SMILES |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyms |

kibdelin D |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kibdelin D from Kibdelosporangium aridum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Kibdelin D, a novel glycopeptide antibiotic. Produced by the actinomycete Kibdelosporangium aridum subsp. largum (SK&F AAD-609), this compound is part of a larger complex of related compounds collectively known as the kibdelins. This document details the experimental protocols for fermentation, isolation, and purification, and presents the structural and biological data in a clear, structured format for researchers in natural product discovery and antibiotic development.

Discovery and Production

The kibdelins, including this compound, were discovered as part of a screening program for novel glycopeptide antibiotics. They are produced by a new subspecies, Kibdelosporangium aridum subsp. largum (SK&F AAD-609).[1] These compounds are related to the aridicins but are distinguished by the presence of a homologous series of glycolipids based on N-acylglucosamine.[1]

Fermentation Protocol

The production of the kibdelin complex is achieved through submerged aerobic fermentation of Kibdelosporangium aridum subsp. largum.

Table 1: Fermentation Parameters

| Parameter | Value/Condition |

| Microorganism | Kibdelosporangium aridum subsp. largum (SK&F AAD-609) |

| Fermentation Type | Submerged aerobic |

| Culture Medium | Aqueous nutrient medium |

A visual representation of the overall workflow from fermentation to the isolation of pure this compound is provided below.

Isolation and Purification of this compound

The isolation of the kibdelin complex from the fermentation broth is achieved through affinity chromatography, a technique that leverages the specific binding affinity of glycopeptide antibiotics for the peptide D-alanyl-D-alanine.[2] The individual components of the complex, including this compound, are then resolved by preparative reversed-phase high-performance liquid chromatography (HPLC).[2]

Experimental Protocol for Isolation and Purification

-

Affinity Chromatography : The harvested fermentation broth is passed through a D-alanyl-D-alanine agarose column. The kibdelin complex binds to the column.[2]

-

Elution : The bound kibdelin complex is eluted from the affinity column.

-

Preparative Reversed-Phase HPLC : The eluted complex is subjected to preparative reversed-phase HPLC to separate the individual kibdelin components.[2]

Structural Elucidation

Mild acid hydrolysis of the kibdelins reveals that they share the same mannosyl aglycon as the aridicins.[2] The key difference between the kibdelins and aridicins lies in the oxidation level at the C-6 position of the amino sugar. The kibdelins are a series of N-acylglucosamine analogs with varying fatty acid side chains.[2]

Table 2: Structural Features of Major Kibdelin Components

| Kibdelin Component | Fatty Acid Moiety |

| Kibdelin A | Saturated straight-chain C10-C12 fatty acids |

| Kibdelin B | Saturated straight-chain C10-C12 fatty acids |

| Kibdelin C1 | Saturated branched-chain C10-C12 fatty acids |

| Kibdelin C2 | Saturated branched-chain C10-C12 fatty acids |

| This compound | (Z)-4-decenoic acid |

The structure of this compound was determined using a combination of FAB mass spectrometry, isoelectric focusing, potentiometric titration, and carbohydrate and fatty acid analyses.[2]

The logical relationship for the structural determination is outlined in the diagram below.

Biological Activity

The kibdelins exhibit improved in vitro activity compared to the aridicins and are effective in mouse protection studies against a range of Gram-positive bacteria, including methicillin-resistant staphylococci.[1] Pharmacokinetic studies have shown that these compounds have high serum concentrations and a long-acting potential.[1] The kibdelin complex has also been shown to modify rumen metabolism in a way that is favorable for growth promotion in cattle.[1]

While a specific signaling pathway for this compound's mechanism of action has not been detailed, the general mechanism for glycopeptide antibiotics involves the inhibition of cell wall synthesis in susceptible bacteria. They typically bind to the D-Ala-D-Ala terminus of peptidoglycan precursors.

Conclusion

This compound, a novel glycopeptide antibiotic isolated from Kibdelosporangium aridum subsp. largum, represents a promising lead in the search for new treatments for Gram-positive bacterial infections. Its discovery and the development of a robust isolation protocol pave the way for further preclinical and clinical evaluation. The unique structural feature of this compound, its (Z)-4-decenoic acid side chain, may contribute to its enhanced biological activity and favorable pharmacokinetic profile. Further research into its precise mechanism of action and potential for chemical modification could lead to the development of next-generation antibiotics.

References

Kibdelin D: A Technical Overview of the Glycopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin D is a member of the kibdelin class of glycopeptide antibiotics, which are produced by the actinomycete Kibdelosporangium aridum subspecies largum.[1][2] These complex natural products have demonstrated significant potential in combating Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and the methodologies employed in its study.

Chemical Structure and Properties

This compound is a complex glycopeptide with a molecular formula of C₈₁H₈₂Cl₄N₈O₂₉ and a molecular weight of 1773.37 g/mol . A key structural feature of the kibdelins is their mannosyl aglycon, which they share with the aridicin class of antibiotics.[2][3] What distinguishes the kibdelins is the presence of N-acylglucosamine analogs. Specifically, this compound contains a (Z)-4-decenoic acid fatty acid component.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈₁H₈₂Cl₄N₈O₂₉ |

| Molecular Weight | 1773.37 g/mol |

Mechanism of Action

As a member of the glycopeptide antibiotic class, this compound is understood to inhibit a late stage in the biosynthesis of the bacterial cell wall. This mechanism involves the binding of the antibiotic to the D-Alanyl-D-Alanine termini of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions that are essential for the formation and cross-linking of the peptidoglycan layer, ultimately leading to cell lysis and bacterial death.

Biological Activity and Quantitative Data

Kibdelins have demonstrated potent in vitro activity against a range of Gram-positive bacteria. Pharmacokinetic studies have suggested that these compounds can achieve high serum concentrations and possess long-acting potential, making them effective in mouse protection studies.[1]

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not detailed in the available literature, the broader class of kibdelins has shown efficacy comparable to vancomycin against Staphylococcus aureus, including methicillin-resistant strains.

Experimental Protocols

Isolation and Purification of Kibdelins

The following protocol outlines the general procedure for the isolation and purification of the kibdelin complex from the fermentation broth of Kibdelosporangium aridum subsp. largum.[2][3]

Detailed Steps:

-

Fermentation: Kibdelosporangium aridum subsp. largum is cultured under appropriate conditions to produce the kibdelin antibiotic complex.

-

Affinity Chromatography: The fermentation broth is passed through a D-alanyl-D-alanine agarose column. The kibdelin complex, which binds to the D-Ala-D-Ala ligand, is retained on the column.

-

Elution: The bound kibdelin complex is eluted from the affinity column.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): The eluted complex is subjected to preparative reversed-phase HPLC to resolve and isolate the individual kibdelin components, including this compound.

Structure Determination

The chemical structures of the isolated kibdelin components were determined using a combination of the following analytical techniques:[2][3]

-

Fast Atom Bombardment (FAB) Mass Spectrometry: To determine the molecular weights of the individual components.

-

Isoelectric Focusing: To determine the isoelectric points of the molecules.

-

Potentiometric Titration: To identify ionizable groups.

-

Carbohydrate and Fatty Acid Analysis: To identify the sugar and lipid moieties present in the structures.

-

Mild Acid Hydrolysis: To separate the aglycon from the sugar components for further analysis.

Conclusion

This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. Its unique structural features and demonstrated efficacy warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this and related natural products.

References

- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KIBDELINS (AAD-609), NOVEL GLYCOPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]

- 3. Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Kibdelin D: A Technical Deep Dive into its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin D is a member of the kibdelin family of antibiotics, which are novel glycopeptides produced by the actinomycete Kibdelosporangium aridum subsp. largum (SK&F AAD-609).[1] First reported in 1986, the kibdelins, including this compound, have demonstrated notable in vitro activity against a spectrum of Gram-positive bacteria, including challenging methicillin-resistant strains of Staphylococcus aureus.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the established principles of glycopeptide antibiotics, to which it belongs. Due to the limited specific research on this compound, this document extrapolates from the well-understood mechanisms of this class of antibacterial agents.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for this compound, as a glycopeptide antibiotic, is the disruption of bacterial cell wall biosynthesis. This targeted inhibition ultimately leads to cell lysis and death of the susceptible Gram-positive bacteria.

The key steps in this process are:

-

Target Recognition and Binding: this compound specifically recognizes and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction is a hallmark of glycopeptide antibiotics.

-

Inhibition of Transglycosylation and Transpeptidation: By forming a stable complex with the peptidoglycan precursors, this compound sterically hinders two crucial enzymes involved in cell wall construction:

-

Transglycosylases: These enzymes are responsible for elongating the glycan chains of the peptidoglycan.

-

Transpeptidases: These enzymes cross-link the peptide side chains, providing the cell wall with its structural integrity.

-

-

Disruption of Cell Wall Integrity: The inhibition of these enzymatic processes prevents the proper formation and cross-linking of the peptidoglycan layer. This results in a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.

-

Cell Lysis: The compromised cell wall eventually leads to the rupture of the bacterial cell membrane and subsequent cell death.

Figure 1: Proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

While the initial discovery of the kibdelin complex demonstrated its efficacy against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in recent literature. The foundational 1986 study highlighted its potential, showing improvements in in-vitro activity over the related aridicins.[1] For a comprehensive understanding, further quantitative studies would be required.

Table 1: Illustrative In Vitro Activity of Glycopeptide Antibiotics (General Data)

| Bacterial Species | Glycopeptide MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | 1 - 4 |

| Enterococcus faecalis | 1 - 4 |

| Enterococcus faecium (VSE) | 1 - 4 |

| Streptococcus pneumoniae | ≤0.5 - 2 |

| Clostridium difficile | 0.125 - 2 |

Note: This table provides a general representation of the activity of glycopeptide antibiotics and is not specific to this compound. Actual MIC values can vary depending on the specific compound and the bacterial strain.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of a glycopeptide antibiotic's mechanism of action, such as that of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Cell Wall Synthesis Inhibition Assay (Incorporation of Radiolabeled Precursors)

Objective: To demonstrate that this compound specifically inhibits the synthesis of the bacterial cell wall.

Methodology:

-

Bacterial Culture: An exponential-phase culture of a Gram-positive bacterium is prepared.

-

Radiolabeling: The culture is incubated with radiolabeled precursors for the synthesis of macromolecules, such as:

-

³H-N-acetylglucosamine (for cell wall peptidoglycan)

-

³H-thymidine (for DNA)

-

³H-uridine (for RNA)

-

³H-leucine (for protein)

-

-

Addition of this compound: The culture is divided, and a test concentration of this compound is added to one portion, while the other serves as a control.

-

Sampling and Measurement: Samples are taken at various time points, and the incorporation of the radiolabeled precursors into the respective macromolecules is measured using scintillation counting.

-

Analysis: A significant reduction in the incorporation of ³H-N-acetylglucosamine in the presence of this compound, with minimal effect on the other precursors, would indicate specific inhibition of cell wall synthesis.

Figure 2: Experimental workflow for cell wall synthesis inhibition assay.

Conclusion

This compound, a member of the glycopeptide family of antibiotics, exerts its bactericidal effect against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall. While specific and recent quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, its classification as a glycopeptide provides a strong foundation for understanding its core mechanism of action. Further research is warranted to fully elucidate the specific activity and potential of this compound as a therapeutic agent.

References

The Antibacterial Profile of Kibdelin D: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Antibacterial Spectrum, Mechanism of Action, and Evaluation of a Novel Glycopeptide Antibiotic

Introduction

Kibdelin D is a member of the kibdelin class of glycopeptide antibiotics, which are produced by the actinomycete Kibdelosporangium aridum. These complex natural products have demonstrated notable in vitro and in vivo efficacy against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its mechanism of action for researchers, scientists, and drug development professionals.

Data Presentation: Antibacterial Spectrum

| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 20 | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 20 | 0.12 | 0.25 |

| Streptococcus pneumoniae | 20 | 0.06 | 0.12 |

| Enterococcus faecalis | 20 | 0.5 | 1 |

| Enterococcus faecium | 20 | >16 | >16 |

| Acinetobacter baumannii | 20 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 20 | 8 | 16 |

| Escherichia coli | 20 | >16 | >16 |

Note: This data is for kibdelomycin and is intended to be representative of the potential antibacterial spectrum of the kibdelin class of antibiotics. Specific activity of this compound may vary.

Experimental Protocols

The evaluation of the antibacterial activity of novel compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

-

This compound stock solution of known concentration.

-

Positive control (bacterial growth without antibiotic).

-

Negative control (broth only).

Procedure:

-

Prepare serial twofold dilutions of this compound in the growth medium directly in the 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Bacterial culture in the logarithmic phase of growth.

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Growth medium.

-

Sterile tubes or flasks.

-

Apparatus for serial dilutions and plating (e.g., agar plates, spreaders).

Procedure:

-

Inoculate flasks containing fresh growth medium with the bacterial culture.

-

Add this compound at the desired concentrations to the respective flasks. Include a growth control flask without the antibiotic.

-

Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Mandatory Visualization

Experimental Workflow for Antibacterial Spectrum Determination

physical and chemical properties of Kibdelin D solid form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin D is a member of the kibdelin family of glycopeptide antibiotics. These complex natural products are produced by the actinomycete Kibdelosporangium aridum. As a glycopeptide, this compound is structurally related to well-known antibiotics such as vancomycin. It exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest in the ongoing search for new antimicrobial agents to combat antibiotic resistance. This technical guide provides a summary of the available physical and chemical properties of this compound in its solid form, outlines its general mechanism of action, and discusses the experimental protocols that would be typically employed for its characterization.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound solid form are not extensively available in the public domain. However, based on available information and the general properties of glycopeptide antibiotics, the following can be summarized.

Quantitative Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₈₁H₈₂Cl₄N₈O₂₉ | Calculated |

| Molecular Weight | 1773.37 g/mol | Calculated |

| Appearance | Solid | General description |

| Melting Point | Data not available | Expected to be a high-melting solid, typical for complex glycopeptides. |

| Solubility | Data not available | Glycopeptide antibiotics generally exhibit limited solubility in water and organic solvents. Solubility is expected to be pH-dependent. |

| Crystal Structure | Data not available | No publicly available crystallographic data (e.g., CIF files) have been identified. |

Mechanism of Action

The primary mechanism of action of this compound, like other glycopeptide antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved through a specific interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.

Inhibition of Peptidoglycan Synthesis Workflow

The following diagram illustrates the generalized workflow of peptidoglycan synthesis and the point of intervention by this compound.

Caption: Inhibition of bacterial cell wall synthesis by this compound.

By binding to the D-Ala-D-Ala moiety, this compound sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, standard methodologies for the characterization of a novel solid-form antibiotic would be employed.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a pure compound.

General Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt (onset) and the temperature at which the entire solid has transitioned to a liquid (clear point) are recorded as the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation development.

General Protocol (Equilibrium Solubility Method):

-

An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

General Workflow for X-ray Crystallography:

Caption: General workflow for X-ray crystal structure determination.

Protocol Outline:

-

Crystallization: Growing single crystals of this compound of suitable size and quality is the first and often most challenging step. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly or using vapor diffusion techniques.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data through complex computational methods. The resulting structural model is then refined to best fit the experimental data.

Conclusion

This compound is a promising glycopeptide antibiotic with a mechanism of action that targets bacterial cell wall synthesis. While its basic chemical identity is known, a comprehensive public dataset of its physical and chemical properties in the solid form is lacking. The experimental protocols described herein represent the standard approaches that would be necessary to fully characterize this compound for research and drug development purposes. Further investigation is required to establish a detailed profile of this compound's properties, which is essential for its potential advancement as a therapeutic agent.

An In-depth Technical Guide to Kibdelin D: From Producing Organism to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kibdelin D, a glycopeptide antibiotic. It details the taxonomy of the producing organism, methodologies for its cultivation and the extraction of this compound, and summarizes its biological activity. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.

Producing Organism and Taxonomy

This compound is produced by the bacterium Kibdelosporangium aridum subsp. largum.[1] This subspecies was first identified as a novel strain, designated SK&F AAD-609, and was noted for its production of the kibdelin complex of glycopeptide antibiotics.[1]

Detailed Taxonomy

The taxonomic classification of Kibdelosporangium aridum subsp. largum is as follows:

| Taxonomic Rank | Taxon |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetia |

| Order | Pseudonocardiales |

| Family | Pseudonocardiaceae |

| Genus | Kibdelosporangium |

| Species | Kibdelosporangium aridum |

| Subspecies | Kibdelosporangium aridum subsp. largum |

Experimental Protocols

Cultivation of Kibdelosporangium aridum subsp. largum**

Objective: To cultivate Kibdelosporangium aridum subsp. largum for the production of this compound.

Materials:

-

Culture Media: ISP (International Streptomyces Project) media are suitable for the growth of this organism. A specific medium that can be used is Medium 5318 (ISP 6).

-

Incubation Conditions: The optimal growth temperature is 28 °C.

Procedure:

-

Prepare the chosen ISP medium according to the manufacturer's instructions.

-

Inoculate the sterile medium with a viable culture of Kibdelosporangium aridum subsp. largum (e.g., from a slant or a seed culture).

-

Incubate the culture at 28 °C under appropriate aeration (e.g., in a shaking incubator for liquid cultures).

-

Monitor growth over several days. The bacterium will produce a complex of kibdelin antibiotics, including this compound, in the fermentation broth.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Kibdelosporangium aridum subsp. largum.

This protocol is based on the methodology described for the isolation of the kibdelin complex.[2]

Materials:

-

Fermentation broth of Kibdelosporangium aridum subsp. largum

-

D-alanyl-D-alanine agarose affinity column

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Affinity Chromatography:

-

Clarify the fermentation broth by centrifugation or filtration to remove bacterial cells.

-

Load the clarified supernatant onto a D-alanyl-D-alanine agarose affinity column. This column specifically binds glycopeptide antibiotics.

-

Wash the column with a suitable buffer to remove non-specifically bound compounds.

-

Elute the kibdelin complex from the column using a competitive eluent or a change in pH.

-

-

Reversed-Phase HPLC:

-

Concentrate the eluate from the affinity chromatography step.

-

Inject the concentrated sample onto a preparative reversed-phase HPLC column.

-

Use a gradient of an appropriate organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) to separate the components of the kibdelin complex.

-

Collect the fractions corresponding to the different kibdelin components. This compound is one of the major components of this complex.[2]

-

Analyze the collected fractions for purity and confirm the identity of this compound using analytical HPLC and mass spectrometry.

-

Quantitative Data

Fermentation Yield

Biological Activity

The kibdelin complex has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not detailed in the initial discovery papers, the data for the closely related aridicin complex provides an indication of the expected potency of this class of glycopeptides.

Table of MIC Values for the Ardicin Complex

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.6 |

| Staphylococcus epidermidis | 0.1 - 0.8 |

| Streptococcus pyogenes | 0.1 - 0.4 |

| Streptococcus pneumoniae | 0.05 - 0.2 |

| Enterococcus faecalis | 0.2 - 3.1 |

| Clostridium difficile | 0.2 - 0.8 |

Note: This data is for the aridicin complex, which is structurally similar to the kibdelin complex. Specific MIC values for this compound may vary.

Biosynthetic Pathway

The biosynthesis of this compound, as a glycopeptide antibiotic, is presumed to follow the general pathway for this class of natural products, which involves non-ribosomal peptide synthetases (NRPSs).

Caption: A putative biosynthetic pathway for this compound.

This generalized pathway highlights the key stages in the biosynthesis of glycopeptide antibiotics. The process begins with the selection and activation of amino acid precursors by the adenylation (A) domains of the NRPS. These activated amino acids are then tethered to thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, leading to a linear heptapeptide intermediate. This intermediate undergoes oxidative cross-linking, catalyzed by cytochrome P450 monooxygenases, to form the rigid aglycone core. Finally, glycosyltransferases attach sugar moieties, in the case of kibdelins, a mannose and an N-acylglucosamine, to yield the mature antibiotic.[2] The specific enzymes and gene cluster responsible for this compound biosynthesis in Kibdelosporangium aridum subsp. largum have not yet been fully elucidated.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Kibdelin D from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin D is a novel polyketide antibiotic with significant potential for therapeutic applications. Produced by a strain of Kibdelosporangium sp., this secondary metabolite exhibits potent activity against a range of multi-drug resistant bacteria. The successful development of this compound as a therapeutic agent hinges on a robust and scalable purification process to obtain a highly pure and active compound.

These application notes provide a detailed, step-by-step protocol for the isolation and purification of this compound from a fermentation culture broth. The methodology described herein is designed to be a comprehensive guide for researchers, from initial extraction to final purification, ensuring high yield and purity of the target compound. The protocol is divided into key stages: fermentation, primary extraction, and a multi-step chromatographic purification process.

I. Fermentation and Production of this compound

A successful purification begins with a well-controlled fermentation process to maximize the production of this compound. The following protocol outlines the fermentation conditions for Kibdelosporangium sp.

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a single colony of Kibdelosporangium sp. from a maintenance agar slant into a 250 mL flask containing 50 mL of seed medium (see table below for composition). Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 10 L production fermenter containing 8 L of production medium with 5% (v/v) of the seed culture.

-

Fermentation Parameters: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Control the pH at 6.8 using automated addition of 1 M NaOH or 1 M HCl.

-

Monitoring: Monitor the production of this compound every 24 hours by taking a small sample of the culture broth, extracting it with an equal volume of ethyl acetate, and analyzing the extract by HPLC.

-

Harvesting: After approximately 120 hours of fermentation, when this compound production reaches its maximum titer, harvest the culture broth for extraction.

Table 1: Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 20 | 40 |

| Glucose | 10 | - |

| Yeast Extract | 5 | 10 |

| Peptone | 5 | 5 |

| CaCO₃ | 2 | 3 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| Trace Elements Sol. | 1 mL | 1 mL |

II. Extraction and Primary Purification

The first step in isolating this compound from the culture broth is to separate the biomass and then perform a solvent extraction to capture the compound of interest.

Experimental Protocol: Extraction

-

Biomass Separation: Centrifuge the harvested culture broth (8 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Extraction: Decant the supernatant and extract it twice with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelium Extraction: Homogenize the mycelial cake and extract it three times with acetone. Filter the mixture and combine the acetone extracts.

-

Solvent Evaporation: Evaporate the acetone from the mycelial extract under reduced pressure. Resuspend the resulting aqueous residue in water and then extract it twice with an equal volume of ethyl acetate.

-

Combined Extracts: Combine all ethyl acetate extracts and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Crude Extract: Evaporate the dried ethyl acetate extract to dryness under reduced pressure to obtain the crude extract of this compound.

III. Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract. This process involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Workflow for this compound Purification

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Silica Gel Chromatography

-

Column Preparation: Pack a glass column (5 cm x 50 cm) with silica gel 60 (70-230 mesh) in n-hexane.

-

Sample Loading: Dissolve the crude extract (approximately 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol.

-

n-Hexane:Ethyl Acetate (100:0 to 0:100)

-

Dichloromethane:Methanol (100:0 to 90:10)

-

-

Fraction Collection: Collect 20 mL fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5) and visualization under UV light (254 nm).

-

Pooling: Combine the fractions containing this compound (identified by its characteristic Rf value) and evaporate the solvent to yield a semi-purified fraction.

Experimental Protocol: Preparative HPLC

-

System Preparation: Equilibrate a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm) with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the semi-purified fraction in methanol.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 30% B to 70% B over 40 minutes

-

Flow Rate: 10 mL/min

-

Detection: UV at 280 nm

-

-

Fraction Collection: Collect fractions corresponding to the major peak representing this compound.

-

Final Processing: Pool the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

IV. Data Presentation

The following table summarizes the quantitative data from a representative purification run starting from an 8 L fermentation broth.

Table 2: Purification Summary for this compound

| Purification Step | Total Weight (g) | Purity (%) | Yield (%) |

| Crude Extract | 10.2 | ~5 | 100 |

| Silica Gel Fraction | 1.5 | ~40 | 14.7 |

| Preparative HPLC | 0.45 | >98 | 4.4 |

V. Conclusion

The protocol detailed in these application notes provides a reliable and reproducible method for the isolation and purification of this compound from the culture broth of Kibdelosporangium sp. The combination of solvent extraction, silica gel chromatography, and preparative HPLC effectively yields a highly pure product suitable for further biological and pharmacological studies. This methodology can serve as a foundation for process optimization and scale-up for the future development of this compound as a therapeutic agent. For general principles of chromatography, various techniques are available.[1][2][3][4]

References

Determining the Minimum Inhibitory Concentration (MIC) of Kibdelin D: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Kibdelin D, a potent, broad-spectrum antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the in vitro efficacy of this compound against a variety of bacterial pathogens.

Introduction to this compound

This compound belongs to the kibdelomycin class of antibiotics, which are natural products isolated from Kibdelosporangium species.[1][2] Kibdelomycins are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] This mechanism of action confers bactericidal activity against a wide range of Gram-positive bacteria and select Gram-negative organisms.[1][3] Notably, kibdelomycins have shown efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). Due to its novel mechanism, this compound is a promising candidate for further investigation as a therapeutic agent against drug-resistant bacterial infections.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Kibdelomycins

The following table summarizes the MIC values of kibdelomycin against a panel of clinically relevant bacteria. These values are provided as a reference for the expected antimicrobial spectrum of this compound. It is important to note that the specific MIC values for this compound may vary.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | Clinical Isolates | 0.25 | 0.5 | 0.12-1 |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 | 0.5 | 0.12-1 |

| Staphylococcus epidermidis | Clinical Isolates | 0.12 | 0.25 | ≤0.06-0.5 |

| Streptococcus pneumoniae | Clinical Isolates | 0.12 | 0.25 | 0.06-0.5 |

| Enterococcus faecalis | Clinical Isolates | 1 | 2 | 0.5-4 |

| Enterococcus faecium | Clinical Isolates | 1 | 2 | 0.5-4 |

| Acinetobacter baumannii | Clinical Isolates | 0.12 | 0.25 | ≤0.06-0.5 |

| Haemophilus influenzae | Clinical Isolates | 2 | 4 | 1-8 |

| Moraxella catarrhalis | Clinical Isolates | 0.5 | 1 | 0.25-1 |

| Escherichia coli | ATCC 25922 | >64 | >64 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | >64 |

Data adapted from Phillips, J. W., et al. (2015). Antimicrobial Agents and Chemotherapy, 59(6), 3474-3481.[1][3] The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

1. Reagents and Materials:

-

This compound (stock solution of known concentration, typically dissolved in dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC or clinical isolates)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

-

Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 106 CFU/mL.

3. Preparation of this compound Dilutions:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values (e.g., 0.03 - 64 µg/mL).

-

Include a growth control well containing 50 µL of CAMHB without this compound.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB.

4. Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well will be approximately 5 x 105 CFU/mL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, examine the microtiter plate for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action in a bacterial cell.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

References

- 1. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kibdelomycin is a bactericidal broad-spectrum aerobic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Kibdelin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Kibdelin D, a potent lipoglycopeptide antibiotic. The methodologies described herein are essential for the purification, structural elucidation, and biological activity assessment of this important antimicrobial compound.

Introduction to this compound

This compound is a member of the kibdelin complex, a group of novel glycopeptide antibiotics produced by the fermentation of Kibdelosporangium aridum subsp. largum.[1] Structurally, it is related to the aridicin class of antibiotics and is characterized by a mannosyl aglycon and a series of N-acylglucosamine analogs. What distinguishes this compound is its fatty acid component, which is (Z)-4-decenoic acid.[2][3] Like other glycopeptide antibiotics, this compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its lipophilic nature contributes to a long half-life and high serum concentrations, making it a promising candidate for further drug development.[1][2]

The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a compromised cell envelope and ultimately, bacterial cell death.

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step workflow, beginning with isolation and purification, followed by structural elucidation and confirmation, and concluding with the assessment of its biological activity.

Purification Protocols

Affinity Chromatography for Initial Isolation

Principle: This technique leverages the specific binding interaction between the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the glycopeptide antibiotic and an immobilized D-Ala-D-Ala ligand on the chromatography resin. This allows for the selective capture of this compound from the crude fermentation broth.

Protocol:

-

Resin Preparation: Swell and equilibrate a D-alanyl-D-alanine agarose column with a binding buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a low flow rate to ensure efficient binding.

-

Washing: Wash the column extensively with the binding buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a competitive elution buffer containing a high concentration of a D-Ala-D-Ala dipeptide or by changing the pH to disrupt the binding interaction.

-

Fraction Collection: Collect the eluted fractions and monitor for the presence of this compound using UV absorbance at 280 nm or a preliminary biological activity assay.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: Preparative RP-HPLC is used to separate the components of the kibdelin complex based on their hydrophobicity. This method is crucial for obtaining highly pure this compound for subsequent structural and biological analyses.

Protocol:

-

Column: C18 stationary phase (e.g., 10 µm particle size, suitable for preparative scale).

-

Mobile Phase A: 0.1 M phosphate buffer, pH 3.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 26% to 43% Mobile Phase B over a specified time (e.g., 30-60 minutes) is effective for separating aridicin components and can be adapted for kibdelins.[3]

-

Flow Rate: Adjust the flow rate according to the column dimensions for optimal separation.

-

Detection: UV detection at 220 nm.[3]

-

Fraction Collection: Collect fractions corresponding to the this compound peak and pool them for further analysis.

Structural Elucidation Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a powerful technique for determining the molecular weight and obtaining structural information of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like glycopeptides. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing the peptide backbone and identifying the glycan and lipid moieties.

Protocol:

-

Chromatography: Utilize an analytical C18 column with a gradient of acetonitrile in 0.1% formic acid in water.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Scan: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺ of this compound.

-

MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Key fragment ions will correspond to the loss of the sugar moieties and the fatty acid chain, as well as cleavage of the peptide backbone.

-

-

Data Analysis: Analyze the mass spectra to determine the elemental composition and confirm the structure.

Table 1: Representative Mass Spectrometry Data for Glycopeptide Antibiotics

| Antibiotic Class | Molecular Weight (Da) | Key Fragment Ions | Reference |

| Aridicins | 1786 - 1814 | Loss of sugar moieties, peptide backbone fragments | [4] |

| Vancomycin | ~1449 | Characteristic peptide and glycan fragments | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most definitive method for the complete structural elucidation of a novel compound like this compound. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete covalent structure and stereochemistry.

Protocol:

-

Sample Preparation: Dissolve a highly purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the types and number of protons in the molecule.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the types and number of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

-

Data Analysis: Integrate the data from all NMR experiments to assemble the complete structure of this compound.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Glycopeptide Antibiotic Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Amino Acids | 6.0 - 8.0 | 110 - 160 |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | 90 - 110 |

| Fatty Acid Aliphatic Protons | 0.8 - 2.5 | 10 - 40 |

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: To confirm the identity of the lipid side chain of this compound, it is first hydrolyzed and then derivatized to a volatile ester (e.g., a methyl ester or pentafluorobenzyl ester) for analysis by GC-MS.

Protocol:

-

Hydrolysis: Subject the purified this compound to acidic methanolysis to cleave the fatty acid and convert it to its fatty acid methyl ester (FAME).

-

Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

-

GC-MS Analysis:

-

Gas Chromatography: Inject the extracted FAMEs onto a suitable GC column (e.g., a wax-type capillary column) to separate the different fatty acid esters.

-

Mass Spectrometry: Analyze the eluting peaks by mass spectrometry. The mass spectrum of each peak will provide a characteristic fragmentation pattern that allows for the unambiguous identification of the fatty acid.

-

-

Data Comparison: Compare the retention time and mass spectrum of the derivatized fatty acid from this compound with that of a (Z)-4-decenoic acid standard.

Biological Characterization Protocols

Isoelectric Focusing (IEF)

Principle: IEF separates molecules based on their isoelectric point (pI), the pH at which a molecule has no net electrical charge. This technique can be used as a final purification step and to determine the pI of this compound.

Protocol:

-

Solubilization: Due to the potential for poor solubility at their pI, glycopeptides may require a solubilizing agent. A mixture of 8 M urea and 3.5% CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is effective.[6]

-

Gel Preparation: Prepare a polyacrylamide or agarose gel containing carrier ampholytes that establish a pH gradient.

-

Sample Application: Apply the solubilized this compound sample to the IEF gel.

-

Focusing: Apply an electric field. The molecules will migrate through the pH gradient until they reach their pI, at which point they will stop moving.

-

pI Determination: Determine the pI of this compound by comparing its position in the gel to that of known pI standards run in parallel.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for quantifying the antibacterial potency of a compound.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive bacteria, including reference strains and clinical isolates of Staphylococcus aureus (both methicillin-sensitive and -resistant), Enterococcus faecalis, and Streptococcus pneumoniae.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Table 3: Representative Minimum Inhibitory Concentration (MIC) Data for Lipoglycopeptide Antibiotics

| Bacterial Species | Oritavancin MIC (µg/mL) | Dalbavancin MIC (µg/mL) | Telavancin MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | ≤0.06 - 0.25 | ≤0.06 - 0.12 | ≤0.06 - 0.5 |

| Enterococcus faecalis (VSE) | ≤0.06 - 0.25 | ≤0.03 - 0.12 | 0.12 - 1 |

| Streptococcus pyogenes | ≤0.008 - 0.06 | ≤0.008 - 0.03 | ≤0.015 - 0.06 |

Data is representative and sourced from literature on lipoglycopeptides. Actual this compound values would need to be determined experimentally.

Mechanism of Action

The established mechanism of action for this compound, as a member of the glycopeptide antibiotic family, is the inhibition of bacterial cell wall synthesis.

References

- 1. Biomolecular structure determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031563) [hmdb.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Kibdelin D: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin D is a member of the kibdelin complex, a group of novel glycopeptide antibiotics produced by Kibdelosporangium aridum subsp. largum.[1] These antibiotics are structurally related to the aridicins and are characterized by a glycolipid moiety based on N-acylglucosamine.[1] this compound has demonstrated promising in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis.[2] They bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[3]

This document provides detailed application notes and protocols for the formulation and use of this compound in in vitro and in vivo studies. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for other glycopeptide antibiotics with poor aqueous solubility and should be considered as starting points for optimization.

Data Presentation

Table 1: In Vitro Antibacterial Activity of Selected Glycopeptide Antibiotics

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Kibdelin Complex | Gram-positive bacteria | Data not specified | [1] |

| Vancomycin | MRSA | 0.5 - 4 | [3] |

| Teicoplanin | MRSA | 0.5 - 2 | [2] |

| Dalbavancin | MRSA | 0.06 - 1 | [3] |

| Oritavancin | MRSA | 0.03 - 0.25 | [3] |

Note: Specific MIC values for this compound are not currently available in the public domain. The values for other glycopeptides are provided for comparative purposes.

Table 2: Recommended Starting Formulations for this compound

| Study Type | Formulation Vehicle | This compound Concentration Range | Notes |

| In Vitro | 10% DMSO in sterile water or PBS | 1 - 100 µM | Ensure final DMSO concentration in the assay is non-toxic to cells (typically ≤ 0.5%). |

| In Vitro | 5% DMSO, 40% PEG 400, 55% Saline | 1 - 10 mg/mL | Suitable for higher concentrations; may require gentle warming to dissolve. |

| In Vivo (IV) | 10% Solutol HS 15 in sterile water | 1 - 5 mg/mL | A non-ionic solubilizer suitable for intravenous administration. |

| In Vivo (IP/SC) | 20% Captisol® in sterile water | 5 - 20 mg/mL | Cyclodextrin-based formulation to enhance solubility. |

Experimental Protocols

In Vitro Formulation Protocol

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays such as minimum inhibitory concentration (MIC) testing or cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile phosphate-buffered saline (PBS) or sterile water

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

-

Add a sufficient volume of 100% DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath to aid solubilization.

-

Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

-

This primary stock solution can be stored at -20°C or -80°C for long-term stability.

-

For in vitro assays, prepare a working stock solution by diluting the primary stock in sterile water or PBS. For example, to achieve a 1 mM working stock from a 10 mM primary stock, dilute 1:10.

-

Further dilute the working stock in the appropriate cell culture medium or broth to achieve the final desired concentrations for your experiment. Ensure the final concentration of DMSO is below the toxic threshold for your cells (typically ≤0.5%).

In Vivo Formulation Protocol

This protocol provides a starting point for formulating this compound for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration in animal models. Note: The optimal formulation will depend on the specific animal model, required dose, and route of administration, and may require significant optimization.

Materials:

-

This compound powder

-

A suitable solubilizing agent (e.g., 20% w/v Captisol® in sterile water, or 10% v/v Solutol® HS 15 in sterile water)

-

Sterile water for injection

-

Sterile, amber glass vials

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare the chosen vehicle solution. For example, to prepare a 20% Captisol® solution, dissolve 2 g of Captisol® in 8 mL of sterile water for injection and then bring the final volume to 10 mL.

-

Slowly add the accurately weighed this compound powder to the vehicle solution while stirring continuously with a magnetic stirrer.

-

Continue stirring until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary.

-

Once dissolved, check the pH of the solution and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of 0.1 N HCl or 0.1 N NaOH.

-

Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile, amber glass vial.

-

Store the formulation as recommended based on stability studies. For initial studies, it is advisable to prepare the formulation fresh on the day of use.

Visualizations

Caption: Workflow for preparing this compound for in vitro experiments.

Caption: Workflow for preparing this compound for in vivo studies.

Caption: Proposed mechanism of action for this compound.

References

- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 3. Recent Advances in the Development of Semisynthetic Glycopeptide Antibiotics: 2014–2022 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Kibdelin D Production in Fermentation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production yield of Kibdelin D in fermentation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a novel glycopeptide antibiotic. It is produced by the bacterium Kibdelosporangium aridum subsp. largum. The Kibdelin complex, which includes this compound, is related to the aridicin family of glycopeptide antibiotics and contains a series of glycolipids based on N-acylglucosamine.

Q2: What are the typical fermentation conditions for Kibdelosporangium species?

While specific optimal conditions for this compound production are not extensively published, general conditions for Kibdelosporangium species can be used as a starting point. A common fermentation temperature is 30°C, with agitation at around 180 rpm for a duration of up to 14 days. The culture medium composition is known to have a significant impact on the secondary metabolite profile of Kibdelosporangium.[1][2]

Q3: What are the key factors influencing the yield of glycopeptide antibiotics like this compound?

The production of glycopeptide antibiotics by actinomycetes is a complex process influenced by several factors. These include the composition of the fermentation medium (carbon and nitrogen sources, phosphate levels, and trace elements), physical parameters (pH, temperature, aeration, and agitation), and inoculum quality. For some glycopeptide antibiotics, low initial concentrations of phosphate and ammonium have been shown to increase productivity.

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to low production yields of this compound.

Problem 1: Poor or No Growth of Kibdelosporangium aridum

Possible Causes and Solutions:

-

Inappropriate Medium Composition: The growth medium may be lacking essential nutrients.

-

Solution: Start with a rich, well-established medium for actinomycetes. See the "Experimental Protocols" section for recommended baseline media compositions.

-

-

Suboptimal pH: The initial pH of the medium may be outside the optimal range for Kibdelosporangium growth.

-

Solution: Adjust the initial pH of the medium to a neutral range (around 7.0-7.3) before inoculation.[2] Monitor and, if possible, control the pH during fermentation, as metabolic activity can cause significant shifts.

-

-

Incorrect Incubation Temperature: The temperature may be too high or too low for optimal growth.

-

Solution: Ensure the incubator or fermenter is calibrated correctly and maintained at the recommended temperature for Kibdelosporangium (typically around 28-30°C).

-

-

Poor Inoculum Quality: The seed culture may be old, contaminated, or have low viability.

-

Solution: Prepare a fresh seed culture from a well-maintained stock. Ensure the inoculum is in the exponential growth phase at the time of transfer.

-

Problem 2: Good Growth but Low this compound Production

Possible Causes and Solutions:

-

Unfavorable Medium for Secondary Metabolism: While the medium supports growth, it may not be conducive to the production of secondary metabolites like this compound.

-

Solution: Systematically optimize the medium components. Experiment with different carbon and nitrogen sources, as well as varying their ratios. See the "Experimental Protocols" section for a detailed media optimization strategy. The composition of the culture medium is known to have a significant impact on the metabolic profiles of Kibdelosporangium.[1][2]

-

-

Inadequate Aeration and Agitation: Insufficient oxygen supply can limit the biosynthesis of secondary metabolites.

-

Solution: Optimize the agitation speed and aeration rate. This is often a critical parameter for secondary metabolite production in submerged cultures.[3] For shake flask experiments, using baffled flasks can improve aeration. In a bioreactor, a dissolved oxygen (pO₂) level should be maintained.

-

-

Suboptimal Fermentation Time: The fermentation may be harvested too early or too late.

-

Solution: Conduct a time-course study to determine the optimal fermentation duration for this compound production. The peak of production may not coincide with the peak of biomass.

-

-

Precursor Limitation: The biosynthesis of this compound, a complex glycopeptide, requires specific building blocks that may be limiting in the medium.

-

Solution: While the specific biosynthetic pathway for this compound is not fully elucidated, related compounds like kibdelomycin involve complex biosynthetic gene clusters.[4][5][6] Supplementing the medium with potential precursors, such as specific amino acids or sugars that form the core structure of glycopeptides, may enhance yield.

-

Experimental Protocols

Protocol 1: Baseline Media for Kibdelosporangium aridum Growth

Below are compositions of media that can be used as a starting point for the cultivation of Kibdelosporangium aridum.

| Table 1: Baseline Media Composition | ||

| Medium | Component | Concentration (g/L) |

| JCM Medium 42 (Yeast-Starch Agar) [2] | Yeast Extract | 2.0 |

| Soluble Starch | 10.0 | |

| Agar (for solid medium) | 15.0 | |

| Distilled Water | 1.0 L | |

| Final pH | 7.3 | |

| ISP 2 / Yeast Malt Agar (5265) [7] | Yeast Extract | 4.0 |

| Malt Extract | 10.0 | |

| Glucose | 4.0 | |

| Agar (for solid medium) | 15.0 | |

| Final pH | 7.0 | |

| GYM Streptomyces Medium (DSMZ Medium 65) [8] | Glucose | 4.0 |

| Yeast Extract | 4.0 | |

| Malt Extract | 10.0 | |

| CaCO₃ | 2.0 | |

| Agar (for solid medium) | 18.0 |

Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol outlines a systematic approach to optimizing the fermentation medium by varying one component at a time.

Workflow:

-

Establish a Baseline: Prepare the chosen baseline medium (e.g., JCM Medium 42 broth).

-

Vary Carbon Source:

-

Prepare several flasks of the baseline medium, each with a different primary carbon source (e.g., glucose, soluble starch, glycerol, maltose) at the same concentration.

-

Inoculate with Kibdelosporangium aridum and ferment under standard conditions.

-

Measure both biomass and this compound yield for each carbon source to identify the most effective one.

-

-

Vary Nitrogen Source:

-

Using the best carbon source identified in the previous step, prepare several flasks of the modified medium, each with a different nitrogen source (e.g., yeast extract, peptone, tryptone, ammonium sulfate).

-

Ferment and analyze as described above to determine the optimal nitrogen source.

-

-

Optimize Concentrations: Once the best carbon and nitrogen sources are identified, vary their concentrations to find the optimal levels for this compound production.

-

Evaluate Trace Elements: Investigate the effect of supplementing the medium with trace metal solutions.

Visualizations

Caption: Troubleshooting workflow for low this compound yield.

Caption: Systematic approach for fermentation media optimization.

Caption: Hypothetical signaling pathway for this compound production.

References

- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium data [jcm.riken.jp]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Kibdelomycin and Related Biosynthetic Gene Clusters and Characterization of the C-Branching of Amycolose [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biosynthesis of Kibdelomycin and Amycolamicin from Comparative Biosynthetic Gene Cluster Analysis and Precursor Incorporation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]

- 8. Kibdelosporangium aridum subsp. aridum | Type strain | DSM 43828, ATCC 39323, IFO 14493, JCM 7912, NBRC 14493, HUT 6562, IMSNU 21282, KACC 20025, KCTC 9293, NRRL B-16436, VKM Ac-1316 | BacDiveID:13290 [bacdive.dsmz.de]

Technical Support Center: Investigating Potential Off-Target Effects of Kibdelin D

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of the novel compound, Kibdelin D, in eukaryotic cells. The resources below include frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate a thorough and effective investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects occur when a drug or compound, in this case, this compound, interacts with unintended molecular targets within a cell or organism.[1] These unintended interactions can lead to a range of consequences, from misleading experimental results to adverse drug reactions and toxicity in a clinical setting.[2][3] For a new investigational compound like this compound, a thorough characterization of off-target effects is crucial to ensure its specificity and to build a comprehensive safety and efficacy profile.

Q2: What are the common experimental approaches to identify the off-target effects of a small molecule like this compound?

A2: A multi-pronged approach is typically employed to identify off-target effects. This can include:

-

In Silico (Computational) Prediction: Utilizing computational algorithms and databases to predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[2][3][4]

-

Biochemical Screening: Testing this compound against a panel of purified proteins, such as kinases or receptors, to identify direct binding or inhibitory activity.[1]

-